2,4-Difluoro-3-nitrobenzoic acid

Organic Synthesis Process Chemistry Regioselectivity

Researchers requiring the correct 2,4-difluoro-3-nitrobenzoic acid isomer for MKK4 inhibitor programs often encounter the common 5-nitro isomer, which cannot substitute. This compound provides the essential 1,2,3,4-tetrasubstitution pattern required for patented MKK4 inhibitor scaffolds (CN111333513A) and coumarin antitumor agents (WO2012171488A1). Key benefits: • 99.7% final purity ensures reliable SAR and ADME data. • Non-interchangeable regioisomer-eliminates synthetic pathway failure risk. • Available from stock for immediate global shipping.

Molecular Formula C7H3F2NO4
Molecular Weight 203.10 g/mol
Cat. No. B8237641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-nitrobenzoic acid
Molecular FormulaC7H3F2NO4
Molecular Weight203.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])F
InChIInChI=1S/C7H3F2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12)
InChIKeyKLBZLXKGWAKINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-nitrobenzoic acid: Specialized Intermediate


2,4-Difluoro-3-nitrobenzoic acid (CAS 1425174-31-7) is a polysubstituted benzoic acid derivative characterized by a distinct 1,2,3,4-tetrasubstitution pattern. It is a high-value, specialty building block primarily utilized in medicinal chemistry for constructing novel drug candidates, including protein kinase inhibitors and antitumor agents [1]. Unlike its more accessible 5-nitro regioisomer, this compound requires a sophisticated, multi-step synthetic sequence, positioning it as a niche intermediate for targeted lead optimization campaigns rather than a generic scaffold.

Why 2,4-Difluoro-3-nitrobenzoic acid Cannot Be Replaced


The specific 1,2,4-trifunctionalized array on the benzene ring of 2,4-difluoro-3-nitrobenzoic acid is critical for its downstream applications. Direct electrophilic nitration of the readily available 2,4-difluorobenzoic acid overwhelmingly favors the 5-position, yielding the 2,4-difluoro-5-nitrobenzoic acid isomer in 98% yield . This fundamental regioisomeric constraint means the more common 5-nitro isomer cannot act as a structural substitute. The target 3-nitro compound can only be accessed via a de novo synthetic route starting from 2,6-difluoroaniline [1], highlighting its non-interchangeable nature. A straightforward swap of one fluorinated nitrobenzoic acid for another risks failure in the intended synthetic pathway and leads to structurally distinct final compounds with unpredictable biological activity.

2,4-Difluoro-3-nitrobenzoic acid: Head-to-Head Evidence


Synthetic Route: 3-Nitro vs. 5-Nitro Isomer

The direct nitration of 2,4-difluorobenzoic acid exclusively provides the 5-nitro regioisomer in 98% yield . In contrast, 2,4-difluoro-3-nitrobenzoic acid (Target Compound) cannot be accessed via this route and requires a novel 5-step synthesis from 2,6-difluoroaniline, achieving an overall yield through well-defined steps, with the final oxidation step yielding 88% [1]. This inherent difference in synthetic accessibility is the primary differentiator for procurement and process planning.

Organic Synthesis Process Chemistry Regioselectivity

MKK4 Inhibitor Synthesis for Liver Regeneration

Patent CN111333513A explicitly identifies 2,4-difluoro-3-nitrobenzoic acid as the starting material for synthesizing MKK4 inhibitor candidates claimed in WO2019243315A1 [1]. These compounds are being developed to promote liver regeneration. Its 5-nitro isomer or other simple analogs are not cited for this specific therapeutic scaffold, indicating the 2,4-difluoro-3-nitrobenzoic acid motif is a structural requirement for the target compounds.

Medicinal Chemistry Kinase Inhibitors Liver Disease

Enhanced Acidity by Fluorine Substitution

The electron-withdrawing effect of the fluorine atoms ortho and para to the carboxylic acid group is expected to significantly increase acidity. While the exact experimental pKa for the target compound is not disclosed, the mono-fluorinated analog, 2-fluoro-3-nitrobenzoic acid, has a predicted pKa of 2.32±0.20 , which is over ten times more acidic than unsubstituted 3-nitrobenzoic acid (pKa 3.47) [1]. The second fluorine on the target compound would further stabilize the conjugate base, making it one of the most acidic members in this class.

Physical Organic Chemistry pKa Reactivity

High Purity vs. Standard Commercial Grade

The optimized synthetic method described in CN111333513A yielded the target compound with a purity of 99.7% as determined by HPLC, confirmed by 1H-NMR and 13C-NMR [1]. This stands in contrast to the standard commercial purity of 98% offered by multiple major suppliers for this specific compound , representing a near-total elimination of organic impurities.

Analytical Chemistry Quality Control HPLC

2,4-Difluoro-3-nitrobenzoic acid: Applications & Procurement


MKK4 Inhibitor Synthesis for Liver Regeneration

As explicitly defined in patent CN111333513A [1], this compound is the foundational reagent for constructing the tricyclic core of MKK4 inhibitors, a promising class of therapeutics for promoting liver regeneration and treating acute and chronic liver failure. Research groups focusing on this mechanism should procure this specific isomer to align with the established synthetic route and intellectual property space.

Coumarin-Based Antitumor and Anti-Inflammatory Agents

The 2,4-difluoro-3-nitrobenzoic acid scaffold is crucial for synthesizing specific coumarin derivatives with demonstrated antitumor and anti-inflammatory activity, as described in WO2012171488a1 [1]. Medicinal chemistry teams working on multi-targeted anticancer or anti-inflammatory agents will find this compound and its unique substitution pattern essential for generating leads cited in the patent.

Fluorinated Anti-Diabetic Compounds

The compound is utilized as a key starting material for generating pharmacologically active molecules targeting hyperglycemia and type II diabetes, as detailed in patent applications such as WO2019053426a1 [1]. For programs focused on next-generation antidiabetic agents, this specific difluoro-nitro intermediate provides a platform with validated pharmacokinetic-modulating properties of fluorine, as inferred from its structural class.

High-Purity Intermediate for Lead Optimization

For CROs and ADME/DMPK groups where reagent purity directly impacts the reliability of biological assay data, sourcing 2,4-difluoro-3-nitrobenzoic acid with a demonstrated final purity of 99.7% [2] is critical. This high purity minimizes the influence of batch-to-batch variability on structure-activity relationship (SAR) studies and in vitro ADME profiles, providing a more reliable foundation for lead optimization than common 98% purity grades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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